Methyl 5-amino-2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate
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Overview
Description
- Starting material: 4-methylbenzoyl chloride
- Reagents: Ammonia (NH₃) or an amine
- Conditions: Room temperature to moderate heating
Step 3: Attachment of the Thiophene Ring
- Starting material: 5-chlorothiophene-2-carboxylic acid
- Reagents: Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC)
- Conditions: Room temperature to moderate heating
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzoate core, followed by the introduction of the amino and methyl groups. The thiophene ring is then attached through a carbonyl linkage.
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Step 1: Preparation of the Benzoate Core
- Starting material: 4-methylbenzoic acid
- Reagents: Thionyl chloride (SOCl₂) to form the acid chloride
- Conditions: Reflux in an inert atmosphere
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Sodium methoxide (NaOMe) or other nucleophiles under basic conditions.
Major Products
Oxidation: Nitro derivatives of the benzoate core.
Reduction: Alcohol derivatives of the benzoate core.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
Methyl 5-amino-2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of methyl 5-amino-2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets. The amino and carbonyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-2-[(5-bromothiophene-2-carbonyl)amino]-4-methylbenzoate
- Methyl 5-amino-2-[(5-fluorothiophene-2-carbonyl)amino]-4-methylbenzoate
- Methyl 5-amino-2-[(5-iodothiophene-2-carbonyl)amino]-4-methylbenzoate
Uniqueness
Methyl 5-amino-2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where chlorine’s electronic effects are beneficial.
Properties
Molecular Formula |
C14H13ClN2O3S |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
methyl 5-amino-2-[(5-chlorothiophene-2-carbonyl)amino]-4-methylbenzoate |
InChI |
InChI=1S/C14H13ClN2O3S/c1-7-5-10(8(6-9(7)16)14(19)20-2)17-13(18)11-3-4-12(15)21-11/h3-6H,16H2,1-2H3,(H,17,18) |
InChI Key |
BOMDEAWACPUPMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(=O)OC)NC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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